molecular formula C24H26N4O3 B2703817 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1286726-06-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2703817
CAS No.: 1286726-06-4
M. Wt: 418.497
InChI Key: VBCKHPAVKYHMIR-UHFFFAOYSA-N
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Description

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a benzoxazepin core fused with a pyrazole-carboxamide moiety. The ethyl and dimethyl substituents on the benzoxazepin ring increase lipophilicity, which may influence membrane permeability and target binding. The pyrazole-carboxamide group is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or receptor modulation .

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-5-27-20-12-11-17(13-21(20)31-15-24(3,4)23(27)30)26-22(29)19-14-25-28(16(19)2)18-9-7-6-8-10-18/h6-14H,5,15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCKHPAVKYHMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine intermediate, followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include ethylamine, dimethyl ketone, and phenylhydrazine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Observations :

Structural Complexity : The target compound’s benzoxazepin core distinguishes it from simpler pyrazole-carboxamide derivatives (e.g., 3a, 3b), which lack fused heterocyclic systems. This complexity may enhance target selectivity or stability .

Synthetic Yields : The moderate yields (62–71%) reported for compounds 3a–3e suggest challenges in amide coupling or purification steps, which may also apply to the target compound’s synthesis .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

Compound $ ^1 \text{H-NMR} $ (δ, ppm) IR (cm$ ^{-1} $) MS (ESI) [M+H]$ ^+ $
Target Compound Not reported Not reported Not reported
3a 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) Not reported 403.1
3b 8.12 (s, 1H), 7.55–7.43 (m, 9H), 2.65 (s, 3H) 3180.66, 2230.44 (C≡N), 1636.96 (C=O) 437.1
Compound from Not reported Not reported ~434.5*

Key Observations :

NMR Signatures : The target compound’s benzoxazepin protons (e.g., methyl and ethyl groups) would likely appear in the δ 1.0–3.0 ppm range, distinct from the aromatic proton environments of 3a–3b .

Functional Groups : The absence of nitrile (C≡N, ~2230 cm$ ^{-1}$) or chloroaromatic IR signals in the target compound suggests differing electronic properties compared to 3a–3b .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant case studies.

The compound's molecular formula is C21H26N2O5C_{21}H_{26}N_{2}O_{5}, with a molecular weight of approximately 418.51 g/mol. It features a complex structure that includes a benzoxazepin moiety and a pyrazole carboxamide group.

PropertyValue
Chemical FormulaC21H26N2O5C_{21}H_{26}N_{2}O_{5}
Molecular Weight418.51 g/mol
IUPAC NameThis compound
SMILESCCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

Anticancer Properties

Recent studies have indicated that compounds similar to N-(5-ethyl...pyrazole carboxamide exhibit anticancer properties. For instance, derivatives have shown significant inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Effects

Research has also highlighted the antimicrobial activity of related compounds against various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Enzyme Inhibition

N-(5-ethyl...pyrazole carboxamide has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example:

  • Farnesyl Diphosphate Synthase (FPPS) : Compounds in this class have demonstrated IC50 values in the nanomolar range against FPPS, suggesting potential applications in treating diseases related to cholesterol biosynthesis.
  • Squalene Synthase : Similar compounds have shown inhibitory activity against squalene synthase, which is crucial in cholesterol and sterol biosynthesis.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a related compound on human breast cancer cells (MCF7). The compound induced apoptosis at concentrations as low as 10 µM after 24 hours of treatment. Mechanistic studies revealed increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial properties.

Q & A

Q. What are the key synthetic strategies for constructing the benzoxazepine and pyrazole moieties in this compound?

The synthesis involves multi-step methodologies:

  • Pyrazole Core : Cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine yields 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Basic hydrolysis converts this to the carboxylic acid derivative .
  • Benzoxazepine Ring : Starting from 5-phenyl-1-pentanol, sequential functionalization (e.g., introducing ethyl and dimethyl groups) and cyclization via condensation reactions form the tetrahydro-1,5-benzoxazepin-4-one scaffold .
  • Coupling : The pyrazole-4-carboxamide is linked to the benzoxazepine via amide bond formation, typically using carbodiimide coupling agents.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions, particularly for the pyrazole and benzoxazepine rings .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., oxazepine ring conformation) and validates hydrogen-bonding interactions in the solid state .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns.

Q. How is the biological activity of this compound typically evaluated in preclinical studies?

  • In Vitro Assays : Enzymatic inhibition assays (e.g., kinase or protease targets) and cell viability studies (e.g., IC50_{50} determination in cancer cell lines) are standard .
  • Molecular Docking : Preliminary screening using software like AutoDock predicts binding affinity to target proteins, guiding subsequent experimental validation .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with information science to identify optimal reaction conditions. For example:

  • Reaction Optimization : Transition-state modeling reduces trial-and-error in identifying catalysts or solvents for benzoxazepine cyclization .
  • Machine Learning : Predictive models trained on existing reaction data accelerate the discovery of high-yield synthetic routes .

Q. How can researchers address discrepancies between computational docking predictions and experimental bioactivity data?

  • Force Field Refinement : Adjust parameters for van der Waals interactions or solvation effects to improve docking accuracy .
  • Conformational Sampling : Molecular dynamics simulations (e.g., 100 ns trajectories) account for protein flexibility and ligand binding modes .
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantitatively measure binding constants to resolve conflicts .

Q. What strategies enable late-stage functionalization of the benzoxazepine ring system?

  • C-H Activation : Palladium-catalyzed directed C-H arylation/alkylation introduces substituents at the 8-position of the benzoxazepine .
  • Photocatalysis : Visible-light-mediated reactions enable decarboxylative couplings or radical-based modifications .
  • Protecting Group Strategies : Temporary protection of the amide nitrogen allows selective functionalization of the oxazepine ring .

Q. How can AI-integrated simulation platforms enhance process design for this compound’s synthesis?

  • COMSOL Multiphysics : Combines finite element analysis (FEA) with AI to model reactor dynamics (e.g., heat transfer during exothermic steps) .
  • Autonomous Laboratories : AI-driven robotic systems perform real-time optimization of reaction parameters (e.g., temperature, stoichiometry) using feedback from inline analytics .

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